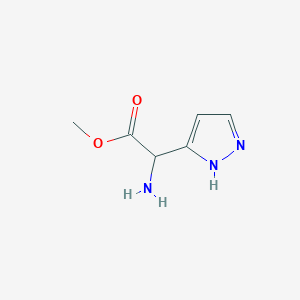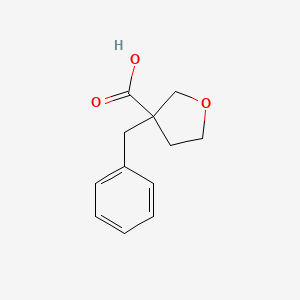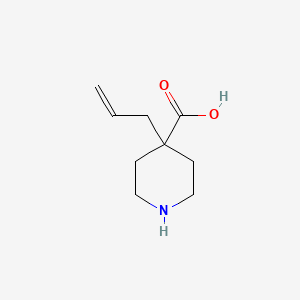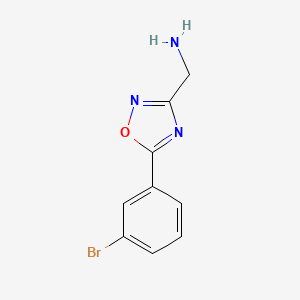
n-Acetyl-o-propylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Acetyl-o-propylserine is a synthetic amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine molecule, with a propyl group attached to the oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction proceeds efficiently at temperatures ranging from 50°C to 70°C, resulting in the formation of n-Acetyl-o-propylserine.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves the use of acetic anhydride and serine in a controlled environment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Acetyl-o-propylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
n-Acetyl-o-propylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of n-Acetyl-o-propylserine involves its interaction with specific molecular targets and pathways. The acetyl group can modulate the activity of enzymes and proteins by acetylation, affecting their function and stability. This compound can also interact with cellular receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose
n-Acetylglycine: Used in biochemical research and as a precursor in the synthesis of other compounds.
Uniqueness
n-Acetyl-o-propylserine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds. Its propyl group provides additional versatility in chemical synthesis and research applications .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-acetamido-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
ZDPCSRCRTMTUAH-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


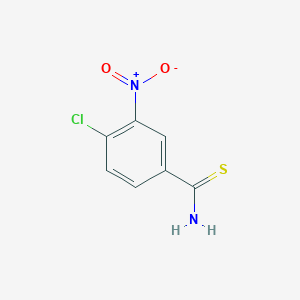
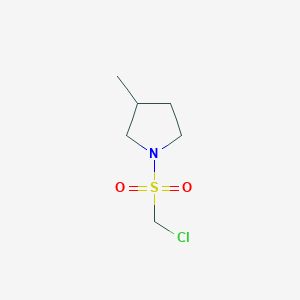

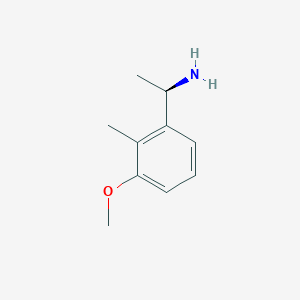
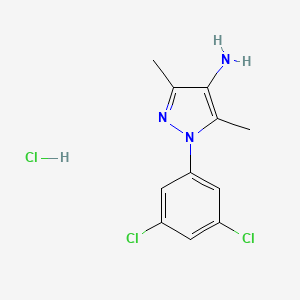
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
